2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one
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Overview
Description
2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of three chlorine atoms and a ketone group, making it a highly reactive and versatile molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one typically involves the chlorination of 2,3-dihydro-1H-1-benzothiophen-1-one. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the selective introduction of chlorine atoms at the desired positions on the benzothiophene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol or remove chlorine atoms to form less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides, aryl halides, and organometallic reagents are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dechlorinated derivatives.
Substitution: Alkylated or arylated benzothiophenes.
Scientific Research Applications
2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone group and chlorine atoms, which can form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 6,8,9-Trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline
- 2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- Chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides
Uniqueness
2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one is unique due to its specific substitution pattern and the presence of both a ketone group and multiple chlorine atoms. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
63724-90-3 |
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Molecular Formula |
C8H5Cl3OS |
Molecular Weight |
255.5 g/mol |
IUPAC Name |
2,2,3-trichloro-3H-1-benzothiophene 1-oxide |
InChI |
InChI=1S/C8H5Cl3OS/c9-7-5-3-1-2-4-6(5)13(12)8(7,10)11/h1-4,7H |
InChI Key |
AYVYBAHVYQXXAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(S2=O)(Cl)Cl)Cl |
Origin of Product |
United States |
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